Benzil, phenylhydrazone
Description
Contextual Significance within Hydrazone Chemistry
Hydrazones, including benzil (B1666583) phenylhydrazone, are a significant class of organic compounds formed by the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). ictp.it In the case of benzil phenylhydrazone, the reaction occurs between benzil, a diketone, and phenylhydrazine (B124118). quora.com The resulting compound is a phenylhydrazone derivative. quora.com
The significance of hydrazones in organic chemistry is multifaceted. They are highly stable and readily prepared, making them useful for the protection, purification, and characterization of carbonyl compounds. sciforum.net The formation of crystalline hydrazone derivatives, such as phenylhydrazones and 2,4-dinitrophenylhydrazones, has historically been a cornerstone of qualitative organic analysis for identifying aldehydes and ketones. sciforum.net
Beyond their role in characterization, hydrazones are versatile intermediates in organic synthesis. ontosight.ai They are precursors for the synthesis of a wide array of more complex organic molecules, including various heterocyclic compounds. ontosight.airesearchgate.net The carbon-nitrogen double bond (C=N) in hydrazones can act as a reactive site for various transformations. beilstein-journals.org For instance, benzil phenylhydrazone can be a starting material for synthesizing other organic molecules and has been explored for its potential in developing new materials. ontosight.ai
The general synthetic route to hydrazones involves the reaction of a carbonyl compound with a hydrazine derivative, often in the presence of an acid or base catalyst. sciforum.net A solvent-free approach using ball-milling has also been developed for the efficient and environmentally friendly synthesis of phenylhydrazones. sciforum.net
Table 1: General Properties of Benzil, phenylhydrazone
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆N₂O nist.gov |
| Molecular Weight | 300.3538 g/mol nist.gov |
| CAS Registry Number | 6630-86-0 nist.gov |
| IUPAC Name | (2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanone nih.gov |
Historical Development and Evolution of Phenylhydrazone Chemistry
The history of phenylhydrazone chemistry is intrinsically linked to the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer discovered and characterized phenylhydrazine (C₆H₅NHNH₂), the first hydrazine derivative to be reported. academie-sciences.frwikipedia.org He prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. academie-sciences.fr
Fischer's discovery of phenylhydrazine proved to be a watershed moment in organic chemistry. He quickly recognized its utility as a reagent for reacting with aldehydes and ketones to form crystalline derivatives, which he named hydrazones. academie-sciences.frillinois.edu This reaction became particularly crucial in his groundbreaking research on carbohydrates. Fischer demonstrated that phenylhydrazine reacts with sugars to form highly crystalline derivatives called osazones, which were instrumental in the identification and structural elucidation of various sugars. wikipedia.orgukrbiochemjournal.org This work on sugars and purines, greatly facilitated by the use of phenylhydrazine, earned him the Nobel Prize in Chemistry in 1902. academie-sciences.fr
Beyond sugar chemistry, Fischer also found that the reaction of phenylhydrazine with certain ketones could be used to synthesize indoles, a class of heterocyclic compounds with significant biological activity. illinois.edu This reaction, now known as the Fischer indole (B1671886) synthesis, remains a widely used method for preparing indole derivatives. byjus.comwikipedia.org The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is the condensation product of an arylhydrazine and an aldehyde or ketone. byjus.com
Following Fischer's foundational work, the field of hydrazone chemistry continued to evolve. The versatility of hydrazones as synthetic intermediates was further explored, leading to their use in the preparation of a diverse range of heterocyclic compounds and other complex organic molecules. researchgate.net The unique reactivity of the hydrazone functional group has been harnessed in various named reactions and synthetic methodologies. beilstein-journals.org For example, the azoacetates derived from the oxidation of benzil phenylhydrazone have been shown to undergo different rearrangements when treated with boron trifluoride compared to those derived from aromatic ketone hydrazones. dcu.ie
Scope and Strategic Research Objectives for Benzil Phenylhydrazone Investigations
The scientific investigation of benzil phenylhydrazone and its derivatives is driven by several strategic objectives, primarily centered on its utility as a synthetic precursor and its potential applications in materials science and medicinal chemistry.
A key research objective is the use of benzil phenylhydrazone as a building block for more complex molecules. ontosight.ai For instance, it has been used as a starting material in the synthesis of novel azetidinones, which are a class of β-lactam compounds. derpharmachemica.com The reactivity of the hydrazone moiety allows for further chemical transformations, making it a versatile intermediate in multi-step synthetic pathways.
In the realm of materials science, research has explored the development of new materials with unique properties derived from hydrazones. While not specifically focused on benzil phenylhydrazone, studies on related hydrazone-based molecular glasses and liquid crystals highlight a broader research interest in the photophysical and mesomorphic properties of these compounds. rsc.orgresearchgate.netmdpi.com The structural features of benzil phenylhydrazone, with its multiple aromatic rings, provide a scaffold that can be chemically modified to tune these properties.
Furthermore, there is an interest in the coordination chemistry of benzil phenylhydrazone derivatives. Research has been conducted on the synthesis and characterization of Schiff base chelates of copper(II) derived from benzil-2,4-dinitrophenylhydrazone with various anilines. scispace.com Such studies aim to understand the binding of these ligands with metal ions, which can lead to the development of new catalysts, sensors, or materials with interesting magnetic or electronic properties. The synthesis of macrocyclic complexes from benzil bis(hydrazones) also points to research into creating complex, multi-dentate ligands for metal ions.
The potential biological activity of hydrazone derivatives is another significant driver of research. bohrium.com While specific investigations into the pharmaceutical applications of benzil phenylhydrazone are still emerging, the broader class of hydrazones has been extensively studied for a wide range of biological activities. ontosight.aibohrium.com
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Frequency |
|---|---|
| UV/Visible Spectrum (λmax) | 250 nm, 300 nm, 350 nm, 400 nm nist.gov |
| Infrared (IR) Spectrum | Data available from NIST WebBook nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6630-86-0 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanone |
InChI |
InChI=1S/C20H16N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,21H/b22-19+ |
InChI Key |
FUDFOMIUCNYRPS-ZBJSNUHESA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Benzil Phenylhydrazone
Conventional Condensation Protocols
The classical approach to synthesizing benzil (B1666583) phenylhydrazone involves the condensation reaction between benzil and phenylhydrazine (B124118). This can be achieved through solvent-mediated reflux and catalytic methods.
Solvent-Mediated Synthesis (e.g., Ethanol (B145695) Reflux Methods)
A common and straightforward method for the synthesis of benzil phenylhydrazone is the reflux of benzil and phenylhydrazine in a suitable solvent, typically ethanol. In a representative procedure, benzil is dissolved in ethanol, and a solution of phenylhydrazine is added. The mixture is then heated under reflux. The reaction of benzil with 3-chlorophenylhydrazine using ethanol as a solvent under reflux has been reported to produce the corresponding bis-hydrazone. researchgate.net One procedure specifies refluxing a mixture of benzil, phenylhydrazine, and ethanol for 20 minutes. dergipark.org.tr After cooling, the solid product precipitates and can be collected by filtration. researchgate.netdergipark.org.tr Another protocol involves dissolving benzil in ethanol with a small amount of acetic acid and then adding a solution of 4-nitrophenylhydrazine (B89600) in a mixture of ethanol and acetic acid, which results in product formation within 10 minutes at room temperature. dcu.ie
A high-yield synthesis of benzil hydrazone is described where a solution of hydrazine (B178648) sulfate (B86663) and sodium acetate (B1210297) in water and methyl alcohol is prepared. orgsyn.org This is then added to a heated solution of benzil in methyl alcohol, leading to immediate precipitation of the product, with the yield increased by a brief reflux. orgsyn.org This method resulted in a 94% yield of benzil hydrazone. orgsyn.org
Table 1: Solvent-Mediated Synthesis of Benzil Phenylhydrazone Derivatives
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzil, Phenylhydrazine | Ethanol | Reflux, 20 min | 60% | dergipark.org.tr |
| Benzil, 3-Chlorophenylhydrazine | Ethanol | Reflux | Good | researchgate.net |
| Benzil, 4-Nitrophenylhydrazine | Ethanol/Acetic Acid | Room Temp, 10 min | - | dcu.ie |
| Benzil, Hydrazine Sulfate/Sodium Acetate | Methyl Alcohol/Water | Heated to 60°C, then reflux | 94% | orgsyn.org |
Catalytic Approaches (e.g., Acetic Acid Catalysis)
The condensation reaction can be expedited by the use of an acid catalyst, with glacial acetic acid being a common choice. The synthesis of hydrazones is often carried out in the presence of an acidic catalyst. sciforum.net For instance, the reaction of cyclohexanone (B45756) with phenylhydrazine to form the corresponding phenylhydrazone is catalyzed by glacial acetic acid. scribd.com This nucleophilic addition reaction benefits from the acidic environment which activates the carbonyl group of the ketone, making it more susceptible to attack by the nucleophilic nitrogen of the phenylhydrazine. scribd.com The general mechanism for acid-catalyzed hydrazone formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
In a typical procedure involving acetic acid catalysis, benzil and phenylhydrazine would be dissolved in a suitable solvent like ethanol, with a catalytic amount of glacial acetic acid added to the mixture, which is then refluxed. dcu.ie
Environmentally Benign Synthetic Strategies
In response to the growing need for sustainable chemical processes, solvent-free and mechanochemical methods have been developed for the synthesis of benzil phenylhydrazone.
Solvent-Free Mechanochemical Synthesis (Ball-Milling Techniques)
Mechanochemistry, specifically ball-milling, has emerged as a powerful green technique for organic synthesis. rsc.orgresearchgate.net This solvent-free approach involves the grinding of solid reactants together, often leading to shorter reaction times, higher yields, and reduced waste. sciforum.netresearchgate.net The synthesis of phenylhydrazones from various aldehydes and ketones has been successfully achieved with quantitative yields by reacting equimolar amounts of the carbonyl compound and phenylhydrazine in a ball mill. sciforum.net This method is noted for being simple, efficient, and environmentally friendly as it eliminates the need for solvents or other auxiliaries. sciforum.net
The process typically involves placing the reactants in a stainless steel ball-milling vessel with stainless steel balls and milling at a specific frequency. iust.ac.ir For the synthesis of benzil phenylhydrazone, benzil and phenylhydrazine would be subjected to ball-milling until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). sciforum.netiust.ac.ir Research on the synthesis of various hydrazones has demonstrated the effectiveness of this technique. mdpi.com
Optimization of Reaction Conditions for Quantitative Yields
Achieving quantitative yields in the synthesis of benzil phenylhydrazone is a key objective. In solvent-free mechanochemical synthesis, parameters such as milling time and frequency can be optimized. iust.ac.ir For example, in the synthesis of semicarbazones, it was found that milling for 45 minutes at room temperature was sufficient to achieve a quantitative yield. iust.ac.ir
Another approach for yield optimization is the use of high hydrostatic pressure (HHP). mdpi.com This method allows for the synthesis of hydrazones in a 1:1 molar ratio without solvents or catalysts, leading to nearly quantitative yields and easier product isolation. mdpi.com The optimization of HHP involves adjusting the pressure and applying cycling modes, which have been shown to be highly efficient. mdpi.com For instance, increasing the pressure from 1 bar to 3.8 kbar resulted in a significant increase in the yield of a hydrazone derivative. mdpi.com
Table 2: Optimization of Hydrazone Synthesis
| Method | Key Parameters Optimized | Outcome | Reference |
|---|---|---|---|
| Ball-Milling | Milling time | Quantitative yield achieved at 45 min | iust.ac.ir |
| High Hydrostatic Pressure | Pressure, Cycling | Nearly quantitative yields, 10-40% increase in yield compared to control | mdpi.com |
| Catalytic Synthesis | Catalyst amount, solvent | High yield with optimized catalyst loading and solvent-free conditions | researchgate.net |
Mechanistic Studies of Hydrazone Formation from Benzil
The formation of a hydrazone from a ketone like benzil and phenylhydrazine is a well-established condensation reaction. The mechanism involves a two-step process: nucleophilic addition followed by dehydration.
The reaction is typically catalyzed by acid. The first step is the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzil. This forms a tetrahedral intermediate known as a carbinolamine or aminomethanol (B12090428).
In the case of benzil, which is a diketone, the reaction can potentially proceed at one or both carbonyl groups to form a monohydrazone or a dihydrazone, respectively. quora.com
Nucleophilic Addition-Elimination Pathways
The formation of benzil phenylhydrazone from benzil and phenylhydrazine proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination. yale.edu This pathway is characteristic of the reaction of carbonyl compounds with ammonia (B1221849) derivatives. quora.com
The initial step involves the nucleophilic attack of the terminal nitrogen atom of the phenylhydrazine molecule on one of the electrophilic carbonyl carbons of benzil. This attack is facilitated by the lone pair of electrons on the nitrogen. The reaction is often catalyzed by the presence of a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This addition results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or aminomethanol intermediate.
Following the nucleophilic addition, the carbinolamine intermediate undergoes a dehydration step. This elimination of a water molecule is also typically acid-catalyzed. Protonation of the hydroxyl group on the carbinolamine intermediate converts it into a good leaving group (water). The subsequent removal of a proton from the adjacent nitrogen atom by a base (such as a solvent molecule or another molecule of phenylhydrazine) leads to the formation of the stable C=N double bond characteristic of the hydrazone. yale.edu
Benzil + Phenylhydrazine ⇌ Carbinolamine Intermediate → Benzil Phenylhydrazone + Water
Given that benzil is a diketone, the reaction can potentially proceed at one or both carbonyl groups. When one equivalent of phenylhydrazine is used, the primary product is benzil monophenylhydrazone, with the chemical name 1,2-Diphenyl-2-(2-phenylhydrazoneylidene)ethan-1-one. quora.comquora.com If an excess of phenylhydrazine is used, a dihydrazone can be formed. quora.com
A typical laboratory preparation involves dissolving benzil in a suitable solvent like ethanol, often with the addition of a small amount of acetic acid to act as a catalyst. The phenylhydrazine solution is then added, and the reaction mixture is stirred, often at room temperature, to allow for the formation and precipitation of the benzil phenylhydrazone product. dcu.ie
| Reactants | Solvent | Catalyst | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Benzil, Phenylhydrazine | Ethanol | Acetic Acid | Room Temperature | Formation of benzil mono-p-nitrophenylhydrazone within 10 minutes. | dcu.ie |
| Benzaldehyde (B42025), Phenylhydrazine | Methanol | Not specified | 65 °C | Formation of benzaldehyde phenylhydrazone in 6 hours with 88% yield. |
Stereochemical Considerations in Hydrazone Formation (e.g., E/Z Isomerism)
A significant stereochemical aspect of hydrazone formation is the potential for E/Z isomerism around the newly formed carbon-nitrogen double bond (C=N). mdpi.comthieme-connect.de The letters E and Z are derived from the German words entgegen (opposite) and zusammen (together) and are used to describe the absolute stereochemistry of the substituents around a double bond based on the Cahn-Ingold-Prelog priority rules.
In the case of benzil phenylhydrazone, the substituents on the nitrogen atom are the phenyl group and the amino group (or lone pair), while the substituents on the carbon atom are the two phenyl groups of the benzil moiety. The different spatial arrangements of these groups relative to the C=N double bond give rise to the E and Z isomers. The interconversion between these isomers is possible, and the process can be catalyzed by substances like phenylhydrazine itself through an addition-elimination mechanism. rsc.org
The formation of a particular isomer can be under either kinetic or thermodynamic control. For instance, in the synthesis of acetaldehyde (B116499) phenylhydrazone, the Z-isomer is the kinetically controlled product. rsc.org The stability of the isomers can be influenced by factors such as intramolecular hydrogen bonding and steric or electronic effects of the substituents. mdpi.com For example, in some acylhydrazones, the formation of an intramolecular hydrogen bond in the E-isomer can increase its stability and make the conversion to the Z-isomer more difficult. mdpi.com
The characterization and differentiation of E and Z isomers are commonly achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons in proximity to the C=N double bond can differ significantly between the two isomers. For example, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between specific protons, which helps in assigning the correct stereochemistry. srce.hr
| Factor | Description | Example | Reference |
|---|---|---|---|
| Kinetic vs. Thermodynamic Control | The initially formed product (kinetic) may not be the most stable product (thermodynamic). | Pure Z-acetaldehyde phenylhydrazone is the kinetically controlled product. | rsc.org |
| Intramolecular Hydrogen Bonding | Stabilization of one isomer through the formation of an internal hydrogen bond. | An intramolecular H-bond in the E-isomer of an acylhydrazone can hinder conversion to the Z-isomer. | mdpi.com |
| Catalysis of Interconversion | The E and Z isomers can be interconverted, often with the help of a catalyst. | Phenylhydrazine can catalyze the E/Z interconversion of phenylhydrazones. | rsc.org |
| Steric and Electronic Effects | The size and electronic nature of substituents can favor the formation of one isomer over the other. | The relative reactivities of Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide differ towards electrophiles. | researchgate.net |
Advanced Spectroscopic and Crystallographic Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of Benzil (B1666583), phenylhydrazone.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is unique to the compound and reveals the presence of specific functional groups. For Benzil, phenylhydrazone, the spectrum was recorded on a solid sample, typically prepared as a potassium bromide (KBr) pellet nist.gov.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The key vibrations associated with its functional groups have been assigned based on established correlation tables and comparison with related phenylhydrazone compounds researchgate.net. The N-H stretching vibration is typically observed as a distinct peak, while the imine (C=N) and carbonyl (C=O) stretching vibrations appear in the double-bond region of the spectrum. Aromatic C-H stretching is also evident at higher wavenumbers researchgate.netnist.gov.
Interactive Table 1: FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Observed Wavenumber (cm⁻¹) | Reference(s) |
| N-H Stretch | Amine (N-H) | ~3329 | researchgate.net |
| Aromatic C-H Stretch | Aryl (C-H) | ~3088 | researchgate.net |
| Carbonyl Stretch | Ketone (C=O) | ~1684 (in Benzil) | core.ac.ukchemicalbook.com |
| Imine Stretch | Imine (C=N) | ~1603 | researchgate.net |
Note: The C=O stretching frequency is based on the parent compound, Benzil, and may be shifted in the phenylhydrazone derivative due to conjugation and electronic effects.
Crystallographic studies on an isomer of this compound have confirmed the presence of intermolecular hydrogen bonds of the N—H⋯O type, which stabilize the crystal structure researchgate.net. In FT-IR spectroscopy, such hydrogen bonding significantly influences the position and shape of the N-H stretching band. The formation of a hydrogen bond typically weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (a "red-shift") and the peak to become broader compared to a free N-H group rsc.org.
Evidence from related phenylhydrazone derivatives shows that the difference in the N-H stretching frequency between the solid state (where hydrogen bonds are present) and in a non-polar solution (where they are absent) can be used to indicate the presence and strength of these interactions rsc.orgrsc.org. The crystal structure of (2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanone is stabilized by these N—H⋯O interactions, a feature that would be reflected in its solid-state IR spectrum researchgate.net.
FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. This technique is particularly useful for observing vibrations of non-polar bonds, such as C-C bonds within phenyl rings, which may be weak in the IR spectrum horiba.comspectroscopyonline.com.
While a specific FT-Raman spectrum for this compound is not widely documented, the expected Raman shifts can be correlated with its known functional groups and data from similar molecules. The phenyl ring modes are expected to be prominent in the Raman spectrum. Key vibrations include the ring "breathing" modes, which are highly characteristic of the benzene (B151609) ring and typically appear around 1000 cm⁻¹ nih.gov. Other in-plane and out-of-plane ring deformations are also expected nih.gov. The stretching vibrations of the C=O and C=N groups are also Raman active.
Interactive Table 2: Expected Raman Shifts for this compound based on Correlated Data
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Reference(s) for Correlation |
| Phenyl Ring Breathing | Aromatic Ring | ~1000 - 1050 | horiba.comnih.gov |
| In-plane Phenyl Ring Deformation | Aromatic Ring | ~640 | nih.gov |
| Carbonyl Stretch | Ketone (C=O) | ~1650 - 1700 | spectroscopyonline.com |
| Imine Stretch | Imine (C=N) | ~1590 - 1620 | researchgate.net |
Fourier Transform Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Although specific, published NMR data for this compound is scarce, the expected chemical shifts can be predicted based on its structure and data from analogous phenylhydrazone compounds rsc.org.
The ¹H NMR spectrum would feature signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings. The single proton attached to the nitrogen (N-H) would likely appear as a distinct, and potentially broad, singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and hydrogen bonding, but in many phenylhydrazones, it is observed at a downfield position (δ > 8.0 ppm) rsc.org.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbons of the carbonyl (C=O) and imine (C=N) groups are particularly diagnostic, appearing significantly downfield (typically δ > 140 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms rsc.org. The numerous aromatic carbons would generate a cluster of signals in the typical aromatic region (δ 110-150 ppm).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The structure of this compound contains several distinct proton environments which would result in a complex ¹H NMR spectrum. The molecule has three phenyl rings and one N-H proton, leading to multiple signals.
Aromatic Protons: The protons on the three phenyl rings would typically appear in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. Due to the electronic effects of the carbonyl (C=O) and imine (C=N) groups, the signals for the protons on the different rings would be distinct. The protons on the benzoyl group and the two phenyl groups of the hydrazone moiety would likely overlap, creating a complex multiplet pattern.
N-H Proton: The proton attached to the nitrogen atom (N-H) of the hydrazone group is expected to appear as a singlet. Its chemical shift can vary over a wide range and is sensitive to factors like solvent, concentration, and temperature. In many hydrazone derivatives, this signal is observed downfield, often above 8.0 ppm. For example, in various (E)-1-benzylidene-2-phenylhydrazine derivatives, the N-H proton appears as a singlet. rsc.org
A summary of expected ¹H NMR chemical shifts is presented below.
| Proton Type | Expected Chemical Shift (δ) [ppm] |
| Aromatic (Ar-H) | 6.5 - 8.5 (complex multiplets) |
| Hydrazone (N-H) | > 8.0 (singlet, variable) |
Note: The table is based on general principles of ¹H NMR spectroscopy and data from related compounds, not on direct experimental data for this compound.
Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of adjacent, non-equivalent protons. In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit complex coupling patterns (doublets, triplets, and multiplets) due to coupling with their neighboring protons on the phenyl rings. The N-H proton is typically expected to be a singlet as it has no adjacent protons, although coupling to it can sometimes be observed under specific conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. As with ¹H NMR, specific experimental data for this compound is not readily found in the surveyed literature. However, the expected chemical shifts can be inferred from its structure and data from similar compounds.
The ¹³C NMR spectrum of this compound would show several distinct signals corresponding to its different carbon environments.
Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is highly deshielded and is expected to resonate at a very downfield chemical shift, typically in the range of 190-200 ppm.
Imine Carbon (C=N): The carbon atom of the imine group in the hydrazone moiety would also be downfield, generally appearing between 140 and 160 ppm. For instance, in various (E)-1-benzylidene-2-phenylhydrazine derivatives, the C=N carbon signal is observed around 144-145 ppm. rsc.org
Aromatic Carbons: The carbon atoms of the three phenyl rings would appear in the aromatic region, typically from 110 to 150 ppm. The signals would include both quaternary (ipso) carbons and protonated carbons, with their exact shifts influenced by the substituents.
A summary of expected ¹³C NMR chemical shifts is presented below.
| Carbon Type | Expected Chemical Shift (δ) [ppm] |
| Carbonyl (C=O) | 190 - 200 |
| Imine (C=N) | 140 - 160 |
| Aromatic (Ar-C) | 110 - 150 |
Note: The table is based on general principles of ¹³C NMR spectroscopy and data from related compounds, not on direct experimental data for this compound.
Two-Dimensional NMR Techniques (e.g., HOMO COSY, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in the definitive structural elucidation of complex molecules like this compound, especially when 1D spectra are crowded.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be crucial for assigning the intricate network of coupled protons within the three aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of the protonated carbons in the phenyl rings by linking the assigned proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This can be particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the phenyl rings. The application of 2D NMR techniques like COSY and HSQC has been demonstrated in the characterization of various hydrazone derivatives. bohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound, recorded in ethanol (B145695), shows distinct absorption bands that are characteristic of its conjugated system. nist.govnist.gov
The spectrum displays two primary absorption maxima (λmax), which can be attributed to π → π* electronic transitions within the extensive conjugated system formed by the phenyl rings, the imine group, and the carbonyl group. nist.govnist.gov
The observed absorption data is summarized in the table below.
| λmax (nm) | log ε | Solvent |
| ~299 | 4.2 | Ethanol |
| ~328 | 4.3 | Ethanol |
Data sourced from the NIST WebBook. nist.govnist.gov The values are estimated from the provided spectral chart.
Electronic Absorption Bands and π-Electron Delocalization Analysis
The electronic structure of benzil phenylhydrazone gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These absorptions are primarily associated with π-π* and n-π* electronic transitions within the molecule's extensive conjugated system. The structure contains multiple chromophores, including the phenyl rings, the carbonyl group (C=O), and the imine group (C=N) of the hydrazone moiety, which contribute to its spectral properties.
The delocalization of π-electrons across the molecular framework is a key factor influencing the position and intensity of these absorption bands. The conjugated system extends from the phenyl ring of the hydrazone part, through the C=N-N linkage, and across the α-diketone backbone, including the two phenyl rings of the benzil moiety. This extended π-electron delocalization is responsible for the molecule's stability and its nonlinear optical properties. researchgate.netresearchgate.net Computational studies, such as those using density functional theory (DFT), indicate that the decrease in certain carbon-nitrogen bond lengths is evidence of this electron delocalization over the molecule. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these studies, indicating the molecule's reactivity and stability. researchgate.net The electronic absorption corresponds to the transition of an electron from the ground state to the first excited state, which is primarily a HOMO to LUMO transition. researchgate.net
Analysis of the UV-Vis spectrum of benzil phenylhydrazone reveals specific absorption maxima (λmax). The NIST Chemistry WebBook provides spectral data for this compound, showing distinct absorption bands in the UV-Vis region. nist.govnist.gov
| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Solvent | Reference |
| ~330 | ~4.2 | Not Specified | nist.gov |
| ~255 | ~4.1 | Not Specified | nist.gov |
This interactive table is based on publicly available data from the NIST Chemistry WebBook. nist.gov
The intense band observed around 330 nm can be attributed to π-π* transitions within the highly conjugated system of the entire molecule. The band at a shorter wavelength, around 255 nm, likely corresponds to π-π* transitions within the individual aromatic rings. The presence of heteroatoms (nitrogen and oxygen) also allows for n-π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The extensive conjugation and charge transfer interactions between the phenyl groups through the >C=N-N< skeleton are confirmed by vibrational analysis. researchgate.net
Photochromic and Thermochromic Effects Related to Electronic Structure
The electronic structure of hydrazones, including benzil phenylhydrazone, makes them candidates for exhibiting chromic behaviors such as photochromism and thermochromism. teras.ng These phenomena involve a reversible change in the color of the compound upon exposure to light (photochromism) or heat (thermochromism). Such changes are directly linked to alterations in the molecule's electronic absorption spectrum, caused by a structural transformation.
Photochromism: Hydrazone-based molecular switches can undergo reversible isomerization around the C=N double bond upon irradiation with light. researchgate.net This E/Z isomerization alters the geometry and conjugation of the π-electron system, leading to a change in the molecule's absorption spectrum and, consequently, its color. Research on related hydrazone switches has shown that substituting a pyridyl group with a phenyl group—as is present in benzil phenylhydrazone—can lead to compounds with extremely long thermal half-lives for the photo-induced isomer, a characteristic of negative photochromism. researchgate.net This suggests that the electronic configuration of the phenyl-substituted hydrazone moiety plays a crucial role in stabilizing the photo-induced state.
Thermochromism: This property involves a color change induced by a temperature shift. In conjugated molecules like benzil phenylhydrazone, changes in temperature can influence the planarity of the molecule and the vibrational energy levels, which can affect the electronic transitions and lead to a color change. While specific studies detailing the thermochromism of benzil phenylhydrazone are not widely available, related materials like thermochromic dyes utilize similar principles of temperature-dependent structural and electronic changes. vnsgu.ac.in Coordination polymers incorporating other functional groups have demonstrated thermochromic properties, where heating causes a color change due to the loss of solvent molecules and a resulting alteration of the electronic environment. rsc.org
The potential for these chromic effects in benzil phenylhydrazone is rooted in the dynamic nature of its C=N bond and the extensive π-conjugated system, which can be perturbed by external stimuli like light and heat, leading to observable changes in its optical properties.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For benzil phenylhydrazone, this technique provides definitive evidence for its chemical formula, C₂₀H₁₆N₂O. nist.govnih.gov
In a mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the intact molecular ion (M⁺) is measured, which corresponds to the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O | nist.govnih.gov |
| Molecular Weight | 300.35 g/mol | nist.govchemeo.com |
| Monoisotopic Mass | 300.126263 Da | nih.gov |
This interactive table summarizes the key mass spectrometry-related data for this compound.
The mass spectrum of benzil phenylhydrazone would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. For instance, studies on the reaction of benzil monophenylhydrazone with other reagents have identified the molecular ion peak in the mass spectra of the resulting products, confirming their proposed structures. oup.com The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule would break at its weakest bonds, and the resulting fragment ions give clues about the different functional groups and structural motifs present in the molecule.
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. Through the analysis of diffraction patterns produced by a single crystal, a comprehensive model of the electron density and, consequently, the arrangement of atoms can be constructed.
Determination of Crystal System and Space Group
The crystallographic analysis of (Z)-1,2-Diphenyl-2-(phenylhydrazono)ethanone has revealed its crystal system and space group, which define the symmetry and periodic arrangement of the molecules in the crystal lattice. researchgate.net
The compound crystallizes in the Triclinic crystal system, which is characterized by three unequal axes and three unequal angles. The specific space group has been identified as P-1 . researchgate.net This space group indicates that the crystal has only a center of inversion as its symmetry element. A key finding from the SCXRD data is that the asymmetric unit contains two crystallographically independent molecules, designated as molecule A and molecule B. researchgate.net
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Molecules per Asymmetric Unit | 2 |
Precise Molecular Conformation and Geometry
SCXRD analysis provides highly accurate measurements of bond lengths, bond angles, and torsion angles, defining the precise conformation and geometry of the Benzil (B1666583), phenylhydrazone molecule in the solid state. The presence of two independent molecules (A and B) in the asymmetric unit allows for the observation of conformational polymorphism, where the same molecule adopts slightly different shapes within the same crystal. researchgate.net
A notable conformational difference between the two molecules lies in the relative orientation of the two phenyl rings of the benzil moiety. The dihedral angle between these rings is 15.04(6)° in one molecule, while it is a significantly larger 68.81(5)° in the other. researchgate.net This difference highlights the molecule's conformational flexibility and the influence of the crystal packing environment on its final geometry.
| Molecular Feature | Molecule A | Molecule B |
| Dihedral Angle (Benzil Phenyl Rings) | 15.04(6)° | 68.81(5)° |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While SCXRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. The PXRD pattern is a fingerprint of the crystalline solid, and it can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity. nih.gov
For a synthesized batch of Benzil, phenylhydrazone, PXRD would be employed to confirm that the bulk material corresponds to the single crystal structure determined by SCXRD. By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal data, one can verify the phase purity of the sample. Any significant differences between the experimental and calculated patterns could indicate the presence of impurities or a different polymorphic form. The positions and intensities of the diffraction peaks in the PXRD pattern are characteristic of the crystal lattice parameters and the arrangement of atoms within the unit cell. Therefore, PXRD is a critical tool for quality control and for ensuring the consistency of the material from batch to batch.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.
The quantification of these interactions, typically presented as percentage contributions in a Hirshfeld analysis, highlights the importance of hydrogen bonding in directing the molecular assembly. In many related hydrazone structures, H···H, O···H, and C···H contacts are shown to be the most significant contributors to the crystal packing. nih.govmdpi.com
| Summary of Intermolecular Contacts in this compound Crystal Structure | |
|---|---|
| Interaction Type | Description |
| N—H⋯O Hydrogen Bonds | Links crystallographically independent molecules, forming R²₂(8) ring motifs. researchgate.net |
| C—H⋯O Hydrogen Bonds | Contributes to the formation of layers parallel to the (001) plane. researchgate.net |
| C—H⋯π Interactions | Links the layers together, building the final three-dimensional supramolecular structure. researchgate.netresearchgate.net |
Polymorphism and Anhydrous/Hydrate (B1144303) Forms in Solid State
Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is of great interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties.
In the case of this compound, the crystallographic data reveals the presence of conformational polymorphism. researchgate.netresearchgate.net This occurs when a molecule can adopt different conformations, which then pack into the same crystal lattice. As established, the asymmetric unit of this compound contains two distinct molecules (A and B) that differ significantly in their conformation, particularly in the dihedral angle between the two phenyl rings of the benzil unit (15.04° vs 68.81°). researchgate.netafricaresearchconnects.comresearchgate.net This co-crystallization of two different conformers in a 1:1 ratio within a single crystal is a notable feature of its solid-state chemistry.
The reviewed scientific literature focuses on this single, anhydrous crystalline form. There are no reports of other polymorphs obtained under different crystallization conditions, nor is there any mention of the existence of hydrate or solvate forms for this compound. The known crystal structure is anhydrous.
Theoretical and Computational Chemistry Analyses
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for elucidating the characteristics of benzil (B1666583) phenylhydrazone and its derivatives. nih.govmdpi.com Calculations are often performed using the B3LYP functional combined with various basis sets, such as 6-31G(d,p) and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of benzil phenylhydrazone provides detailed information about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the spatial arrangement of the atoms and identifying the most stable conformation. mdpi.comresearchgate.net For instance, studies on related hydrazone derivatives have shown that the planarity of significant portions of the molecular skeleton is often due to extended π-bonding delocalization. science.gov
In a study of a related benzil-hydrazone derivative, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, DFT calculations at the B3LYP/6–31G(d, p) level were used to determine the optimized geometric structure. researchgate.net The calculated bond lengths and angles were then compared with experimental data obtained from X-ray diffraction, showing good correlation. researchgate.net Conformational analysis, also performed using DFT, helps to understand the different spatial arrangements the molecule can adopt and their relative energies. researchgate.netresearchgate.net For some phenylhydrazone derivatives, multiple stable conformers have been identified through these computational methods. nih.gov
Table 1: Selected Optimized Geometric Parameters for a Benzil Hydrazone Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N-N | 1.404 epstem.net |
| N=C | 1.280 epstem.net |
| C=O | 1.212 epstem.net |
| H(21)-N(42)-C(2) | 126.510 (B3LYP/3-21G) epstem.net |
| H(21)-N(42)-C(2) | 125.116 (B3LYP/6-311G) epstem.net |
Vibrational Frequency Predictions and Comparative Analysis with Experimental Spectra
DFT calculations are widely used to predict the vibrational frequencies of molecules. researchgate.netysu.am These theoretical predictions, after appropriate scaling, can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to assign the observed vibrational modes to specific molecular motions. researchgate.netysu.am This comparative analysis validates the accuracy of the computational model and provides a detailed understanding of the molecule's vibrational properties. mdpi.comresearchgate.net
For example, in the study of benzaldehyde (B42025) phenylhydrazone (BPH), a related compound, the harmonic vibrational frequencies were investigated using the B3LYP density functional theory method. researchgate.net The assignments of the vibrational spectra were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology. researchgate.net Such analyses confirm the charge transfer interactions within the molecule. researchgate.net It is common for calculated vibrational frequencies to be larger than their experimental counterparts, necessitating the use of empirical scaling factors for better correlation. ysu.am
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Hydrazone
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretching | 3319 researchgate.net | - |
| C-H aromatic stretching | 3064 researchgate.net | 3097-3139 ysu.am |
| C=N stretching (Schiff-base) | 1591 researchgate.net | - |
| C=O stretching | 1645 researchgate.net | - |
| N-N stretching | 1122 researchgate.net | - |
Electronic Structure and Reactivity Descriptors
The electronic properties of benzil phenylhydrazone, which govern its reactivity and potential applications, can be thoroughly investigated using computational methods.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Global Reactivity Parameters
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components in understanding a molecule's electronic behavior. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
DFT calculations provide the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be determined. researchgate.netnih.gov This analysis helps in predicting the most reactive sites within the molecule. nih.gov Furthermore, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. nih.govirjweb.com These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.govirjweb.com For instance, a study on a benzyl-hydrazinecarbodithioate derivative revealed a low HOMO-LUMO energy gap, indicating high chemical reactivity and biological activity. nih.gov
Table 3: Global Reactivity Descriptors for a Related Hydrazinecarbodithioate Derivative
| Parameter | Value (eV) |
| HOMO Energy | -0.26751 nih.gov |
| LUMO Energy | -0.18094 nih.gov |
| Energy Gap (ΔE) | 0.08657 nih.gov |
| Chemical Hardness (η) | 0.04 nih.gov |
| Chemical Potential (μ) | -0.22 nih.gov |
| Electrophilicity Index (ω) | 0.58 nih.gov |
| Chemical Softness (S) | 11.55 eV⁻¹ nih.gov |
Note: Data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, as specific data for Benzil, phenylhydrazone was not available.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netacs.org It provides insights into the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. acs.org
Molecular Electrostatic Potential (MEP) Mapping for Active Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. researchgate.netnih.gov The MEP map uses a color-coded scale to represent different electrostatic potential values, where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). nih.gov
By analyzing the MEP map of benzil phenylhydrazone, it is possible to predict the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov Studies on similar hydrazone derivatives have shown that the negative potential is often localized around nitrogen and oxygen atoms, which are prone to electrophilic attack. researchgate.net The MEP analysis provides a visual representation of the molecule's reactivity and complements the information obtained from HOMO-LUMO and NBO analyses. researchgate.netnih.gov
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a way to understand the distribution of electrons and identify regions of positive and negative charge. researchgate.net The charge distribution is crucial as it influences a molecule's dipole moment, polarizability, and other electronic properties. researchgate.net
In this compound, the distribution of charges highlights the interaction between electron donor and acceptor groups. researchgate.net Generally, in hydrazone derivatives, carbon atoms can exhibit both positive and negative charges, while heteroatoms like nitrogen and oxygen tend to have a higher electron density and thus a negative charge. rsc.org This charge separation is indicative of intramolecular charge transfer, a key characteristic for various molecular functionalities.
A typical approach to calculating Mulliken charges involves using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net The analysis of the resulting charge distribution can confirm the chemical reactivity and the presence of intermolecular hydrogen bonding. researchgate.net It's important to note that the calculated atomic charges can be sensitive to the basis set used in the computation, with larger basis sets generally providing more reliable results. uni-muenchen.de
Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in a Hydrazone Derivative (Calculated using B3LYP/6-311G(d,p))
| Atom | Charge (a.u.) |
| C1 | 0.25 |
| N2 | -0.35 |
| N3 | -0.28 |
| C4 | 0.15 |
| O1 | -0.55 |
Note: This table is for illustrative purposes and the actual values for this compound would require specific computational calculations.
The distribution of these charges is fundamental to understanding the molecule's reactivity. Electropositive regions, for instance, are susceptible to nucleophilic attack, while electronegative regions are prone to electrophilic attack. researchgate.net
Prediction and Quantification of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. semanticscholar.org Molecules with donor-acceptor structures, like many hydrazone derivatives, often exhibit significant NLO properties due to intramolecular charge transfer. researchgate.net
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (first-order, β, and second-order, γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field.
Polarizability (α): Represents the linear response of the molecule to the electric field.
First Hyperpolarizability (β): Describes the second-order (non-linear) response and is responsible for phenomena like second-harmonic generation.
Second Hyperpolarizability (γ): Relates to the third-order non-linear response.
Computational methods, particularly DFT, are widely used to calculate these properties. researchgate.net The choice of functional and basis set is critical for obtaining accurate predictions. For instance, calculations might be performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The calculated values for α, β, and γ can indicate whether a compound is a good candidate for NLO applications. science.gov For example, a high β value suggests a strong second-order NLO response. science.gov
Table 2: Representative Calculated NLO Properties for a Hydrazone Derivative
| Property | Calculated Value |
| Dipole Moment (µ) | 3.5 D |
| Mean Polarizability (α) | 30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: This table provides example values. Actual values for this compound would need to be calculated specifically.
The magnitude of these properties is influenced by the molecular structure, including the strength of the donor and acceptor groups and the nature of the conjugated system connecting them. researchgate.net
Molecular Dynamics and Docking Simulations (focus on molecular interactions and stability)
Molecular dynamics (MD) and molecular docking are powerful computational tools for studying the behavior of molecules and their interactions with other molecules, such as proteins or receptors.
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can be used to assess the stability of a compound and its complexes. mdpi.comresearchgate.net For instance, MD simulations can confirm the stability of a ligand-protein complex over a simulation period, often on the nanosecond scale. mdpi.comresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. acs.orgnih.gov This is particularly useful in drug design and materials science. Docking studies can identify the binding mode of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a binding energy score. acs.orgresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govacs.org For example, docking studies of hydrazone derivatives have been used to investigate their potential as enzyme inhibitors. researchgate.net
The results from these simulations can guide the design of new compounds with improved stability and specific binding properties.
Semi-empirical Quantum Chemical Methods (e.g., AM1, PM3)
Semi-empirical quantum chemical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. uni-muenchen.dewikipedia.org
AM1 and PM3 have been widely used for calculations of:
Molecular geometries researchgate.net
Heats of formation uni-muenchen.de
Bond lengths and angles iosrjournals.org
Ionization potentials researchgate.net
While generally faster, the accuracy of semi-empirical methods can be lower than that of higher-level methods, especially for systems that are not well-represented in the parameterization dataset. uni-muenchen.de PM3 is essentially a reparameterization of AM1. researchgate.net Both methods have been shown to provide satisfactory results for certain properties, like bond dissociation enthalpies in some amine antioxidants, but may overestimate others, such as ionization potentials. researchgate.net Despite their limitations, AM1 and PM3 remain valuable tools for initial computational screenings of large molecules or for systems where higher-level calculations are computationally prohibitive. researchgate.netnih.gov
Chemical Reactivity and Mechanistic Organic Transformations of Benzil Phenylhydrazone
Oxidation Reactions
The oxidation of benzil (B1666583) phenylhydrazone can proceed through various pathways, yielding products such as dimers, diazo compounds, and acylated hydrazines. The outcome of these reactions is highly dependent on the oxidizing agent employed.
Oxidative Dimerization Pathways
While specific studies on the oxidative dimerization of benzil phenylhydrazone are not extensively detailed in the provided search results, the general reactivity of hydrazones suggests the possibility of radical-mediated dimerization. In such a pathway, the initial step would involve the abstraction of a hydrogen atom from the nitrogen of the hydrazone by a suitable oxidizing agent, leading to the formation of a stabilized radical. Two of these radicals could then couple to form a dimer. The precise nature and structure of such a dimer from benzil phenylhydrazone would require further experimental characterization.
Oxidation to Diazo Compounds (e.g., Phenylbenzoyldiazomethane/Azibenzil)
The oxidation of hydrazones is a well-established method for the synthesis of diazo compounds. In the case of benzil phenylhydrazone, oxidation can lead to the formation of phenylbenzoyldiazomethane, also known as azibenzil. This transformation involves the removal of two hydrogen atoms from the hydrazone moiety. While the direct oxidation of benzil phenylhydrazone to azibenzil is a plausible transformation, specific reagents and conditions for this reaction were not detailed in the provided search results. The synthesis of azibenzil and its derivatives is an area of interest in organic synthesis due to the versatile reactivity of the diazo group.
Product Characterization from Oxidation Reactions (e.g., N,N'-dibenzoylphenylhydrazine)
The characterization of products from the oxidation of benzil phenylhydrazone is essential for understanding the reaction pathways. One significant product that arises, particularly from the rearrangement of an initially formed oxidation product, is N,N'-dibenzoylphenylhydrazine. The formation of this compound is a key indicator of a specific reaction sequence involving oxidation followed by rearrangement. The identity of N,N'-dibenzoylphenylhydrazine can be confirmed through various analytical techniques, including melting point determination and spectroscopic methods.
Rearrangement Reactions
Benzil phenylhydrazone and its derivatives can undergo intriguing rearrangement reactions, particularly following oxidation. These intramolecular transformations lead to the formation of stable, rearranged products.
Intramolecular Rearrangements of Benzil Phenylhydrazone Azoacetates
A notable rearrangement reaction occurs with the azoacetate derived from the oxidation of benzil monophenylhydrazone with lead tetraacetate. When this azoacetate is treated with boron trifluoride, it undergoes an intramolecular rearrangement to yield N,N'-dibenzoylphenylhydrazine as the main product dcu.ie. This transformation is distinct from the behavior of azoacetates derived from other aromatic ketone hydrazones dcu.ie. The mechanism of this rearrangement likely involves the coordination of the Lewis acid (boron trifluoride) to the azoacetate, facilitating a 1,2-acyl migration. This type of rearrangement, where a group migrates from a carbon atom to a nitrogen atom, is a known process in organic chemistry. A related, though not identical, process is the photorearrangement of α-azoxy ketones, which proceeds through a formal Claisen-type rearrangement to give α-benzoyloxyazo compounds nih.gov.
Mechanistic Investigations of Acyl Migration
Acyl migration is a well-documented chemical phenomenon, particularly in molecules possessing multiple hydroxyl groups such as carbohydrates. scispace.com This intramolecular process involves the transfer of an acyl group from one hydroxyl group to another, typically an adjacent one. scispace.com Mechanistic studies, combining experimental, kinetic, and theoretical tools, have shown that the migration often proceeds through an anionic stepwise mechanism. scispace.com This process is influenced by the pH of the medium, with the anionic pathway becoming more prominent at higher pH levels. researchgate.net
The mechanism is believed to involve a cyclic orthoacid intermediate. For a 1,2 or 1,3 migration, these would be five- or six-membered cyclic intermediates, respectively. rsc.org The rate of acyl migration is dependent on several factors, including the stereochemistry and relative positions of the hydroxyl groups involved and the nature of the migrating acyl group itself. scispace.com For instance, bulkier acyl groups tend to migrate more slowly. scispace.com Furthermore, increasing the electron-withdrawing properties of the substituents on the acyl group generally enhances the migration rate by increasing the electrophilicity of the carbonyl carbon. researchgate.net
While the principles of acyl migration are thoroughly studied in polyol systems, specific mechanistic investigations focusing on Benzil Phenylhydrazone are not extensively detailed in the available literature. The general mechanism, however, provides a framework for understanding potential intramolecular rearrangements in related structures.
Transformations in Osazone Formation
The reaction of α-dicarbonyl compounds like benzil with excess phenylhydrazine (B124118) is a classic transformation that results in the formation of a bis(phenylhydrazone), a product analogous to the osazones formed from reducing sugars. wikipedia.org This multi-step process involves oxidation and condensation, with Benzil Phenylhydrazone serving as a key intermediate. wikipedia.org
Role of Benzil Phenylhydrazone as an Intermediate
The initial step in the formation of benzil osazone is the condensation of one molecule of benzil with one molecule of phenylhydrazine. This reaction forms Benzil Phenylhydrazone, which is a mono-phenylhydrazone intermediate. sciepub.comquora.com The formation of this initial phenylhydrazone is a prerequisite for the subsequent reaction at the second carbonyl carbon, ultimately leading to the final osazone product. sciepub.comalgoreducation.com
Enolization and Tautomerization Processes
Tautomerism is a critical mechanistic step in the progression from the mono-phenylhydrazone to the final osazone. masterorganicchemistry.com Specifically, keto-enol tautomerism allows for the interconversion of the initial hydrazone into a reactive enehydrazine intermediate. This process involves the migration of a proton and the shifting of electrons to form a C=C double bond and a hydroxyl group. libretexts.org Although Benzil Phenylhydrazone lacks an α-hydrogen on the benzil moiety for traditional keto-enol tautomerization, analogous tautomeric shifts within the hydrazone functionality are essential. These shifts facilitate the electronic rearrangements required for the subsequent oxidation and condensation steps proposed in established osazone formation mechanisms, such as the Weygand mechanism.
The interconversion can be catalyzed by either acid or base. youtube.com
Base-catalyzed: A base removes an α-proton to form an enolate, which is then protonated on the oxygen to yield the enol. libretexts.org
Acid-catalyzed: The carbonyl oxygen is first protonated, and a subsequent deprotonation at the α-carbon forms the enol. libretexts.org
Oxidative Elimination and Amadori-Type Rearrangements
The conversion of the initial phenylhydrazone to the osazone requires the reaction of a second molecule of phenylhydrazine. The detailed mechanism for this has been a subject of study, with the Weygand mechanism being a widely accepted model in carbohydrate chemistry. This mechanism provides insight into the processes involved.
Weygand proposed two potential pathways:
Weygand Mechanism A: This pathway involves the phenylhydrazone breaking the N-N bond to form aniline while simultaneously oxidizing the adjacent carbon. The resulting α-iminoketone then reacts with another molecule of phenylhydrazine to form the osazone.
Weygand Mechanism B: In this alternative, a second equivalent of phenylhydrazine is incorporated into the mono-hydrazone before the oxidation step. This occurs through enolization and tautomerization, leading to an intermediate that then undergoes oxidative loss of aniline to form an α-iminohydrazone. A final reaction with another phenylhydrazine molecule yields the osazone.
A key feature of these transformations is a rearrangement analogous to the Amadori rearrangement . sciepub.comblogspot.com The Amadori rearrangement, in its classic definition, is the isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. blogspot.combiosyn.com In the context of osazone formation, it refers to the crucial rearrangement of the initial phenylhydrazone that generates a second carbonyl function or a reactive equivalent, enabling the second condensation step. blogspot.com This entire process is an internal redox reaction, where one part of the molecule is oxidized (the adjacent carbon center) and a molecule of phenylhydrazine is reduced to aniline and ammonia (B1221849).
| Mechanistic Step | Description | Key Intermediates |
| Initial Condensation | Reaction of benzil with one equivalent of phenylhydrazine. | Benzil Phenylhydrazone |
| Tautomerization | Rearrangement of the mono-hydrazone to a reactive tautomer. | Enehydrazine |
| Oxidation/Rearrangement | Amadori-type rearrangement and oxidation of the adjacent carbon center. | α-Iminoketone or α-Iminohydrazone |
| Final Condensation | Reaction with a third equivalent of phenylhydrazine. | Benzil Osazone (bis-phenylhydrazone) |
Cyclization Reactions
Benzil Phenylhydrazone is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of multiple reaction sites—the remaining carbonyl group and the hydrazone moiety—allows for a range of cyclization pathways.
Formation of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyridazinones, Indoles)
Triazoles: Phenylhydrazones can serve as substrates for the construction of triazole rings. For example, 1,2,3-triazoles can be synthesized via the Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems under the action of a base. beilstein-journals.org This reaction involves an intramolecular recyclization where the hydrazone nitrogen attacks a suitable electrophilic center, leading to ring opening and re-closure into the stable triazole system. beilstein-journals.org Another pathway involves the cyclization of intermediates like potassium dithiocarbazinate with hydrazine (B178648) hydrate (B1144303) to form 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be further modified. nepjol.info
Pyridazinones: Benzil Phenylhydrazone is a direct precursor to substituted pyridazinones. In a documented synthesis, the reaction of benzil hydrazone with cyanothioacetamide leads to the formation of 3,4-diphenyl-5-cyano-pyridazine-6-thione. scispace.com This transformation involves the condensation of the cyanothioacetamide with the remaining carbonyl group of the benzil phenylhydrazone, followed by an intramolecular cyclization and dehydration to form the heterocyclic pyridazine (B1198779) ring. The pyridazinone scaffold is of significant interest due to its presence in various biologically active molecules. nih.gov
Indoles: The Fischer indole (B1671886) synthesis is a prominent method for preparing indoles from phenylhydrazones under acidic conditions. wikipedia.orgnih.gov The mechanism involves the acid-catalyzed tautomerization of the phenylhydrazone to its enehydrazine form. alfa-chemistry.com This is followed by a algoreducation.comalgoreducation.com-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.orgnih.gov Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.org
However, the structure of Benzil Phenylhydrazone makes it unsuitable for the classic intramolecular Fischer indole synthesis. The crucial tautomerization to an enehydrazine requires a proton on the carbon alpha to the original carbonyl group. Since the carbonyl groups in benzil are directly attached to phenyl rings and have no α-protons, this necessary enehydrazine intermediate cannot be formed. quora.com Therefore, Benzil Phenylhydrazone cannot cyclize to form a simple indole via this pathway.
| Heterocycle | Feasibility from Benzil Phenylhydrazone | General Method |
| Triazole | Yes | Cyclization with additional N/C sources; Boulton–Katritzky rearrangement of derivatives. beilstein-journals.org |
| Pyridazinone | Yes | Condensation with a 1,3-dicarbonyl equivalent (e.g., cyanothioacetamide) followed by cyclization. scispace.com |
| Indole | No (Intramolecular) | Fischer Indole Synthesis, which is not possible due to the lack of α-protons in the benzil moiety. quora.comwikipedia.org |
Fischer Indole Synthesis in the Context of Phenylhydrazones
The Fischer indole synthesis is a classic and widely utilized chemical reaction for synthesizing indoles, which are important aromatic heterocyclic compounds. wikipedia.org Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov The process is versatile, allowing for the preparation of a wide variety of substituted indoles. nih.gov
The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.orgnih.gov Often, the synthesis is performed as a one-pot reaction where the phenylhydrazone is generated in situ and immediately cyclized under acidic conditions without isolation of the intermediate. alfa-chemistry.com
The generally accepted mechanism for the Fischer indole synthesis involves several key steps: wikipedia.orgnih.gov
Phenylhydrazone Formation : The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone. alfa-chemistry.com
Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. jk-sci.com
rsc.orgrsc.org-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. nih.govjk-sci.com
Cyclization and Aromatization : The resulting intermediate undergoes cyclization and the elimination of an ammonia molecule to form the stable, aromatic indole ring. wikipedia.orgnih.gov
A critical requirement for the carbonyl component in the Fischer indole synthesis is the presence of at least two α-hydrogens to enable the necessary tautomerization to the ene-hydrazine intermediate. alfa-chemistry.com In the specific case of benzil phenylhydrazone, derived from the dicarbonyl compound benzil, the ketone functionality involved in the hydrazone formation lacks an adjacent methylene (B1212753) group (α-hydrogens). quora.com Consequently, benzil phenylhydrazone cannot tautomerize to the required ene-hydrazine intermediate, and therefore, it is not expected to produce an indole under typical Fischer indole synthesis conditions. quora.com
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Condensation of phenylhydrazine and a carbonyl compound. | Phenylhydrazone |
| 2 | Isomerization of the phenylhydrazone. | Ene-hydrazine (Enamine tautomer) |
| 3 | Protonation followed by a cyclic rsc.orgrsc.org-sigmatropic rearrangement. | Diimine |
| 4 | Formation of a cyclic aminoacetal (aminal). | Cyclic aminal |
| 5 | Elimination of ammonia under acid catalysis and subsequent aromatization. | Indole |
Intramolecular Wittig Reactions in Heterocycle Synthesis
The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. A variation, the aza-Wittig reaction, involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl compound to form an imine. wikipedia.org The intramolecular version of the aza-Wittig reaction is particularly valuable for the synthesis of nitrogen-containing heterocycles. wikipedia.org This reaction typically involves a molecule containing both an iminophosphorane and a carbonyl group (such as an aldehyde, ketone, or ester), which react with each other to form a cyclic imine. scispace.com
A highly effective method for carrying out this transformation is the tandem Staudinger/intramolecular aza-Wittig reaction. In this sequence, an organic azide reacts with a phosphine (like triphenylphosphine) to generate an iminophosphorane in situ. nih.gov This intermediate then reacts intramolecularly with a carbonyl group present in the same molecule to form the heterocyclic ring. This one-pot procedure is advantageous as it avoids the need to isolate the often sensitive iminophosphorane intermediate.
While phenylhydrazones themselves are not direct substrates for the Wittig or aza-Wittig reaction, their derivatives can be strategically designed to participate in such cyclizations. A notable example involves the conversion of α-halohydrazones into substituted 1-amino-1H-imidazole-2(3H)-thiones. nih.gov In this multi-step, one-pot sequence, an α-halohydrazone is first converted to an α-azidohydrazone. This azide derivative then undergoes a tandem Staudinger/aza-Wittig reaction with carbon disulfide (CS₂). The azide reacts with a phosphine to form an iminophosphorane, which then reacts intramolecularly with the carbon disulfide to construct the imidazolethione ring system. nih.gov This approach demonstrates the utility of hydrazone-containing scaffolds as precursors for the synthesis of complex heterocycles via intramolecular aza-Wittig methodology. nih.gov
| Step | Reaction | Reactants/Reagents | Product Type |
|---|---|---|---|
| 1 | Azidation | α-Halohydrazone, Azide source (e.g., NaN₃) | α-Azidohydrazone |
| 2 | Tandem Staudinger/Intramolecular Aza-Wittig Reaction | α-Azidohydrazone, Phosphine (e.g., PPh₃), Carbon Disulfide (CS₂) | 1-Amino-1H-imidazole-2(3H)-thione |
Compound Index
| Compound Name |
|---|
| 1-Amino-1H-imidazole-2(3H)-thione |
| Aluminum chloride |
| Ammonia |
| Benzil |
| Benzil phenylhydrazone |
| Boron trifluoride |
| Carbon disulfide |
| Hydrochloric acid |
| Indole |
| Phenylhydrazine |
| Polyphosphoric acid |
| Sulfuric acid |
| Triphenylphosphine |
| Zinc chloride |
Applications in Advanced Organic Synthesis
Role as a Synthon for Heterocyclic Compounds
The compound is a key building block for the synthesis of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
The Fischer indole (B1671886) synthesis, discovered in 1883, remains one of the most effective and widely used methods for preparing substituted indoles. byjus.comthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comvedantu.com
The generalized mechanism for the Fischer indole synthesis proceeds through several key steps:
Phenylhydrazone Formation : An arylhydrazine reacts with a carbonyl compound to form the phenylhydrazone intermediate. vedantu.comalfa-chemistry.com
Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer. byjus.comvedantu.com
vedantu.comvedantu.com-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes a critical vedantu.comvedantu.com-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond. vedantu.comwikipedia.org
Cyclization and Aromatization : The resulting intermediate undergoes intramolecular cyclization and loses a molecule of ammonia (B1221849) to form the stable, aromatic indole ring. byjus.comalfa-chemistry.com
A variety of Brønsted and Lewis acids can be used to catalyze this transformation, as detailed in the table below. wikipedia.orgnih.gov
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid |
| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ |
However, the standard Fischer indole synthesis has a significant structural requirement: the carbonyl compound must possess at least two α-hydrogens to facilitate the crucial tautomerization to the enamine intermediate. alfa-chemistry.com Benzil (B1666583), the parent ketone of benzil phenylhydrazone, is an α-diketone that lacks α-hydrogens. Consequently, benzil phenylhydrazone cannot directly undergo the classical Fischer indole synthesis to produce an indole, as it cannot form the necessary enamine tautomer. quora.com
Despite this limitation, the underlying principle of using dicarbonyl phenylhydrazones is relevant. For instance, 1,2-diketones can participate in Fischer indole synthesis, typically with strong acid catalysts, to yield mono-indoles. thermofisher.com This suggests that while the direct application of benzil phenylhydrazone is constrained, modified reaction pathways or related substrates are employed in the synthesis of highly substituted indole frameworks. The synthesis of many biologically active natural products containing indole moieties relies on variations of the Fischer indole synthesis, underscoring the importance of phenylhydrazone intermediates in constructing these complex scaffolds. rsc.org
The 1,2-dicarbonyl and hydrazone functionalities within benzil phenylhydrazone make it a potential precursor for six-membered heterocyclic rings like pyridazinones. Pyridazinone derivatives are known to possess a wide range of biological activities. researchgate.net The general synthesis of pyridazinones often involves the cyclization of a compound containing a 1,4-dicarbonyl equivalent with a hydrazine (B178648) derivative. nih.govaliyuncs.com
While direct, documented examples of benzil phenylhydrazone cyclizing to a pyridazinone are not prevalent in the reviewed literature, the reaction of 1,2-dicarbonyl compounds with hydrazines is a fundamental method for forming the pyridazine (B1198779) core. For example, 3-oxo-2-arylhydrazonopropanals react with ethyl cyanoacetate (B8463686) under basic conditions (triethylamine in ethanol) to afford pyridazinone derivatives. consensus.app This highlights the utility of the arylhydrazone of a dicarbonyl-like precursor in forming the pyridazinone ring.
Furthermore, existing pyridazinone rings can be converted to pyridazinethiones. This transformation is commonly achieved by treating the pyridazinone with a thionating agent, such as phosphorus pentasulfide (P₂S₅). researchgate.net This two-step conceptual pathway—cyclization to a pyridazinone followed by thionation—illustrates how the structural elements of benzil phenylhydrazone could theoretically be utilized to access both pyridazinone and pyridazinethione scaffolds.
Intermediacy in Complex Organic Molecule Construction
Benzil phenylhydrazone serves as an important intermediate that bridges simple starting materials to more complex molecular targets. Its synthesis from benzil and phenylhydrazine (B124118) is a straightforward condensation reaction. quora.com The parent molecule, benzil, is itself a product of a multi-step synthesis often starting from benzaldehyde (B42025). libretexts.org
Once formed, benzil phenylhydrazone can be incorporated into larger structures. For example, the synthesis of novel benzil-hydrazone derivatives designed as potential anticholinesterase inhibitors for Alzheimer's disease demonstrates this principle. nih.govresearchgate.net In this work, benzil was refluxed with substituted phenylhydrazines to create new derivatives. These products were not the final goal but served as the core scaffold for further biological and computational studies. nih.gov The use of phenylhydrazones as intermediates is also critical in the total synthesis of complex natural products like ellipticine (B1684216) and arcyriaflavin A, where a Fischer indole synthesis step is a key part of the synthetic strategy. rsc.org Although benzil phenylhydrazone itself is limited in this specific reaction, it exemplifies the broader class of α-keto-phenylhydrazones used as pivotal intermediates.
Utility in Functional Group Transformations and Derivatization
Benzil phenylhydrazone possesses multiple reactive sites—the ketone carbonyl, the imine-like C=N bond, and the N-H bond—that allow for a range of functional group transformations and the creation of diverse derivatives.
The reaction of carbonyl compounds with phenylhydrazine is a classic derivatization technique. vedantu.comyoutube.com The resulting phenylhydrazone can be further modified. For instance, the remaining carbonyl group in benzil phenylhydrazone is susceptible to nucleophilic attack and reduction. The Wolff-Kishner reduction, which reduces a carbonyl group to a methylene (B1212753) group, proceeds via a hydrazone intermediate. libretexts.org While the conditions are harsh (high temperature and strong base), this illustrates a potential transformation of the ketone moiety.
The hydrazone group itself can be a site for further reactions. Hydrazones can be oxidized to generate diazo compounds, which are versatile intermediates for forming C-C and C-heteroatom bonds. researchgate.net They can also undergo various C-H functionalization and cycloaddition reactions to build other heterocyclic systems like pyrazoles or tetrazoles. nih.govyoutube.comresearchgate.net Additionally, recent enzymatic methods have shown the direct conversion of hydrazones to amines using transaminases, offering a biocatalytic route for functional group interconversion. nih.gov
The synthesis of libraries of derivatives for biological screening is a common application. Phenylhydrazone intermediates, formed from substituted phenylhydrazines and carbonyl compounds, have been used to create series of carbonate derivatives that were tested for fungicidal activity. nih.gov Similarly, novel benzil-hydrazone compounds were synthesized and characterized to explore their potential as anticholinesterase inhibitors. nih.gov These examples underscore the role of the benzil phenylhydrazone scaffold as a template for creating new molecules with tailored properties through targeted derivatization.
Investigations into Substituted Derivatives and Analogues of Benzil Phenylhydrazone
Synthesis of Novel Substituted Hydrazone Compounds
The synthesis of substituted benzil (B1666583) phenylhydrazone derivatives is most commonly achieved through a condensation reaction between a suitably substituted benzil (1,2-diphenylethane-1,2-dione) and a substituted phenylhydrazine (B124118). quora.com This reaction is a straightforward and efficient method for creating the characteristic hydrazone linkage (-C=N-NH-).
A general synthetic approach involves refluxing the parent benzil with a substituted phenylhydrazine in a suitable solvent, such as an alcohol. For instance, novel benzil-hydrazone compounds, specifically 2-ClMHB and 2-ClBHB, were synthesized by refluxing benzil with 2-chloro phenylhydrazine. nih.govresearchgate.net The resulting products can then be purified using techniques like recrystallization. researchgate.net
The versatility of this synthetic route allows for the incorporation of a wide array of substituents. For example, a series of benzimidazole (B57391) phenylhydrazone derivatives has been synthesized, demonstrating the possibility of incorporating heterocyclic moieties into the final structure. mdpi.com The general scheme for the synthesis of substituted benzil phenylhydrazone derivatives can be represented as follows:
Scheme 1: General synthesis of substituted benzil phenylhydrazone derivatives.
The synthesis of related hydrazone structures, such as benzoyl hydrazones, further illustrates the commonality of the condensation method. These compounds are prepared by reacting a substituted benzoic acid hydrazide with an appropriate aldehyde or ketone. nih.gov Similarly, benzimidazole phenylhydrazone derivatives have been prepared by reacting substituted phenylhydrazines with a benzimidazole aldehyde precursor. mdpi.com
The table below summarizes examples of synthesized substituted hydrazone compounds derived from or related to the benzil phenylhydrazone scaffold.
| Compound ID | Reactant 1 | Reactant 2 | Substituent | Reference |
| 2-ClMHB | Benzil | 2-Chloro phenyl hydrazine (B178648) | 2-Chloro on phenylhydrazine ring | nih.govresearchgate.net |
| 2-ClBHB | Benzil | 2-Chloro phenyl hydrazine | 2-Chloro on phenylhydrazine ring | nih.govresearchgate.net |
| 6h | 1H-benzo[d]imidazole-2-carbaldehyde | 2-Chlorophenylhydrazine | 2-Chloro on phenylhydrazine ring | mdpi.com |
| 6i | 1H-benzo[d]imidazole-2-carbaldehyde | 3-Chlorophenylhydrazine | 3-Chloro on phenylhydrazine ring | mdpi.com |
| 6o | 1H-benzo[d]imidazole-2-carbaldehyde | 2-Bromophenylhydrazine | 2-Bromo on phenylhydrazine ring | mdpi.com |
| 6p | 1H-benzo[d]imidazole-2-carbaldehyde | 4-Bromophenylhydrazine | 4-Bromo on phenylhydrazine ring | mdpi.com |
Impact of Substituents on Structural and Electronic Properties
The introduction of substituents onto the aromatic rings of benzil phenylhydrazone derivatives has a profound impact on their structural and electronic properties. These changes can be understood in terms of inductive and resonance effects exerted by the substituents, which in turn modify molecular geometry, electron density distribution, and intramolecular interactions.
Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and halogen (-Cl, -Br) groups, decrease the electron density. mdpi.comnih.gov
Structural Effects:
The electronic nature of substituents directly influences the molecular structure, including bond lengths, bond angles, and planarity. For instance, in a study of N′-phenylbenzohydrazides, it was found that the geometry of the nitrogen atom is sensitive to the electronic effects of substituents. Electron-donating groups on the benzoyl ring can lead to a more planar geometry at the N' atom, suggesting enhanced conjugation. mdpi.com
A key structural feature in many hydrazones is the presence of intramolecular hydrogen bonds (IMHBs). The strength of these bonds can be modulated by substituents. For para-substituted phenylhydrazones, it has been observed that the presence of an EDG on the phenyl ring is expected to enhance the electron density and increase the strength of the IMHB. mdpi.com The HN–N=C–C=N molecular fragment in the E-configuration of some hydrazone-based switches is less sensitive to substituent effects compared to the HN–N=C–C=O fragment in the Z-isomers, which is attributed to more efficient conjugation and charge distribution. semanticscholar.org
Electronic Properties:
Substituents significantly alter the electronic state and energy levels of the molecule. The introduction of ortho- and meta-substituents on benzil itself has been shown to affect its electronic states, leading to changes in luminescence properties, such as the wavelength and type of emission (phosphorescence vs. fluorescence). nih.gov The energy gap (ΔES-T) between the lowest singlet (S1) and triplet (T) states, which governs intersystem crossing, is dependent on the type and position of the substituent. nih.gov
In a study on benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO2 group was found to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a reduced energy gap. nih.gov This tuning of frontier molecular orbital energies is a direct consequence of the electronic perturbation introduced by the substituent.
The table below summarizes the observed effects of different types of substituents on the properties of hydrazone derivatives.
| Substituent Type | Example | Impact on Intramolecular Hydrogen Bond (IMHB) | Impact on HOMO/LUMO Energy Gap | General Electronic Effect | Reference |
| Electron-Donating Group (EDG) | -OCH3, -N(CH3)2 | Generally strengthens the IMHB | Tends to increase the energy gap (destabilizes HOMO more) | Increases electron density on the aromatic ring | mdpi.comnih.gov |
| Electron-Withdrawing Group (EWG) | -NO2, -CN | Generally weakens the IMHB | Tends to decrease the energy gap (stabilizes LUMO more) | Decreases electron density on the aromatic ring | mdpi.comnih.gov |
| Halogens | -Cl, -Br | Inductive withdrawal, resonance donation | Can either slightly increase or decrease the gap depending on the dominant effect | Inductively withdrawing, resonance donating | mdpi.com |
Structure-Reactivity Relationships within Derivative Series
The systematic variation of substituents on the benzil phenylhydrazone framework allows for the establishment of structure-reactivity relationships (SRRs). By correlating changes in molecular structure and electronic properties with observed reactivity, it is possible to understand and predict the behavior of different derivatives.
Reactivity in this context can encompass a range of chemical and biological activities. For example, in a series of novel phenylhydrazone derivatives containing carbonic acid ester groups, a clear SRR was established with respect to their antifungal activity. nih.gov The study found that:
Electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety were preferable for higher activity compared to non-substituted analogues.
The position of the substituent mattered, with a halogen at the para position being more beneficial for activity than at the ortho or meta positions. nih.gov
The strength of intramolecular hydrogen bonds, which is modulated by substituents, can also influence reactivity. A stronger IMHB can increase the stability of a particular conformation, potentially favoring or disfavoring a reaction that requires a specific molecular geometry. mdpi.comsemanticscholar.org
Furthermore, the reactivity of the hydrazone functional group itself can be tuned by substituents. The nucleophilicity of the amino nitrogen and the electrophilicity of the imine carbon are directly influenced by the electron-donating or electron-withdrawing nature of the groups attached to the aromatic rings. An EDG on the phenylhydrazine ring would increase the nucleophilicity of the nitrogen, potentially affecting its coordination chemistry or susceptibility to oxidation. Conversely, an EWG on the benzil portion could increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
Emerging Research Directions and Future Perspectives in Benzil Phenylhydrazone Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems (e.g., Photocatalysis)
The development of novel reaction pathways is a cornerstone of advancing the synthetic utility of Benzil (B1666583) Phenylhydrazone. A particularly promising frontier is the application of photocatalysis, which utilizes visible light to initiate and drive chemical transformations. While direct photocatalytic synthesis or reactions of Benzil Phenylhydrazone are still emerging areas of investigation, related studies on similar molecular scaffolds provide a strong indication of future research directions.
For instance, visible-light-mediated photocatalysis has been successfully employed for the synthesis of various heterocyclic compounds from hydrazone precursors. These reactions often proceed through the generation of radical intermediates under mild conditions, offering an alternative to traditional thermal methods. The photocatalytic cyclization of β,γ-unsaturated hydrazones to produce dihydropyrazoles and tetrahydropyridazines showcases the potential of this approach. nih.govacs.orgfigshare.com Such methodologies could be adapted to Benzil Phenylhydrazone to create more complex, polycyclic architectures.
Furthermore, research on the visible-light-induced reactions of benzil derivatives suggests that the benzil moiety itself can act as a photosensitizer. beilstein-journals.org This intrinsic property could be harnessed in designing novel intramolecular or intermolecular reactions of Benzil Phenylhydrazone, potentially leading to the discovery of unprecedented chemical transformations. The exploration of different photocatalysts, including organic dyes and semiconductor quantum dots, in conjunction with Benzil Phenylhydrazone could unlock new reaction pathways for C-H functionalization, cross-coupling reactions, and asymmetric synthesis. acs.org
The table below summarizes some relevant findings in the photocatalysis of related compounds, suggesting potential avenues for Benzil Phenylhydrazone research.
| Catalyst/System | Reactant Type | Product Type | Key Findings |
| Visible Light/Organic Dye | β,γ-Unsaturated Hydrazones | Dihydropyrazoles, Tetrahydropyridazines | Efficient radical cyclization/allylation cascade. nih.govacs.orgfigshare.com |
| Visible Light/CdS Quantum Dots | Benzyl Alcohol | Benzaldehyde (B42025) or C-C Coupled Products | Selective oxidation with tunable selectivity. acs.org |
| Visible Light | Benzil Derivatives and Olefins | Oxetanes | Catalyst-free [2+2] photocycloaddition. researchgate.net |
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of Benzil Phenylhydrazone, advanced computational modeling, particularly using Density Functional Theory (DFT), offers profound insights into its electronic structure, reactivity, and spectroscopic properties.
Recent studies on benzil-hydrazone derivatives have utilized DFT calculations to correlate experimental data with theoretical models. researchgate.netnih.gov These studies have successfully predicted molecular geometries, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, kinetic stability, and sites susceptible to nucleophilic or electrophilic attack. mdpi.combookpi.org
Such computational models are crucial for designing new Benzil Phenylhydrazone derivatives with tailored properties. For example, by simulating the electronic effects of different substituents on the phenyl rings, it is possible to predict how these modifications will influence the compound's reactivity in specific reactions. This predictive power accelerates the discovery of new catalysts and reaction conditions. Furthermore, computational studies can elucidate complex reaction mechanisms, providing a step-by-step understanding of bond-breaking and bond-forming processes that are often difficult to observe experimentally. nih.gov
The following table presents key parameters that can be derived from DFT calculations and their significance in understanding Benzil Phenylhydrazone chemistry.
| Computational Parameter | Significance |
| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. bookpi.org |
| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and intramolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Simulates electronic absorption spectra (UV-Vis). |
| Vibrational Frequency Calculations | Predicts infrared (IR) and Raman spectra. |
Development of Innovative and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For the synthesis of Benzil Phenylhydrazone and its derivatives, there is a significant push towards developing more sustainable and environmentally friendly methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents.
One promising approach is the use of microwave irradiation to accelerate the condensation reaction between benzil and phenylhydrazine (B124118). Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of benzil derivatives. bohrium.comresearchgate.net This method is often more energy-efficient than conventional heating.
Another key area of development is the use of heterogeneous and reusable catalysts. For instance, nanostructured diphosphates have been employed as efficient catalysts for the synthesis of phenylhydrazone derivatives under solvent-free conditions. researchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. The use of natural acids, such as lemon extract, as catalysts has also been explored, further highlighting the trend towards greener alternatives. researchgate.net
Solvent-free reaction conditions, or the use of greener solvents like water or ethanol (B145695), are also being investigated to reduce the environmental impact of the synthesis. These innovative approaches not only make the synthesis of Benzil Phenylhydrazone more sustainable but also often lead to improved efficiency and purity of the final product.
The table below highlights some green and sustainable approaches for the synthesis of hydrazones.
| Method | Catalyst/Conditions | Advantages |
| Microwave-assisted synthesis | Iodine, Solvent-free | Rapid reaction times, high yields. bohrium.comresearchgate.net |
| Heterogeneous catalysis | Nanostructured Diphosphate (Na2CaP2O7) | Reusable catalyst, solvent-free, high conversion. researchgate.net |
| Organocatalysis | Vitamin B1 | Eco-friendly catalyst. |
| Solvent-free synthesis | Grinding | Reduced solvent waste, simple procedure. |
Integration with Modern Analytical Techniques for In-Situ Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. The integration of modern analytical techniques for the in-situ monitoring of Benzil Phenylhydrazone synthesis and subsequent reactions is a rapidly developing area.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for in-situ reaction monitoring. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, it is possible to follow the changes in the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands. A study on the reaction of ninhydrin with phenylhydrazine successfully employed in-situ FTIR to monitor the formation of the hydrazone product in real-time. nih.gov This technique allows for the simultaneous observation of the consumption of reactants (negative absorption bands) and the formation of products (positive absorption bands), providing a detailed kinetic profile of the reaction. nih.gov This approach could be directly applied to the synthesis of Benzil Phenylhydrazone to optimize reaction conditions and gain a deeper understanding of the reaction mechanism.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for real-time reaction monitoring. Flow NMR, where the reaction mixture is continuously passed through an NMR spectrometer, allows for the quantitative analysis of all species in the reaction mixture over time. researchgate.net This technique can provide detailed kinetic data and help in the identification of transient intermediates that might be missed by offline analysis methods. researchgate.netnih.gov Real-time ¹H NMR spectroscopy has been used to study the kinetics of hydrazone formation and exchange, providing valuable insights into the reaction dynamics. researchgate.netljmu.ac.uk
The data obtained from these in-situ monitoring techniques can be used to build accurate kinetic models of the reactions of Benzil Phenylhydrazone, leading to better process control and the development of more efficient synthetic protocols.
The following table summarizes modern analytical techniques and their potential applications in studying Benzil Phenylhydrazone chemistry.
| Analytical Technique | Application | Information Obtained |
| In-situ FTIR Spectroscopy | Real-time monitoring of synthesis and reactions | Reaction kinetics, identification of functional group changes, detection of intermediates. nih.govmdpi.com |
| Flow NMR Spectroscopy | Real-time monitoring and kinetic studies | Quantitative analysis of reactants, products, and intermediates; detailed kinetic profiles. researchgate.netresearchgate.netnih.gov |
| Thin-Layer Chromatography (TLC) | Reaction progress monitoring | Qualitative assessment of reaction completion and product formation. nih.gov |
| UV-Vis Spectroscopy | Characterization and kinetic studies | Electronic transitions, monitoring reactions involving chromophoric changes. researchgate.netnih.gov |
Q & A
Q. What are the standard synthetic routes for preparing benzil phenylhydrazone, and how can reaction efficiency be optimized?
Benzil phenylhydrazone is typically synthesized via condensation of benzil (a diketone) with phenylhydrazine. A common method involves refluxing equimolar amounts of benzil and phenylhydrazine in ethanol, followed by crystallization. For optimization, control reaction temperature (60–80°C), use anhydrous conditions to avoid hydrolysis, and monitor reaction progress via TLC. Yield improvements (e.g., ~60%) can be achieved by adjusting stoichiometry or using catalytic acid/base conditions .
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the identity and purity of benzil phenylhydrazone?
- 1H NMR : Look for characteristic peaks:
- Aromatic protons (δ 7.2–7.8 ppm, multiplet).
- Hydrazone NH protons (δ ~8.5–9.5 ppm, broad singlet, exchangeable with D2O).
Q. What are the primary applications of benzil phenylhydrazone in organic synthesis?
It serves as a precursor for heterocyclic compounds (e.g., indoles via Fischer synthesis) and intermediates in pharmaceuticals. Its hydrazone group enables participation in cyclization and nucleophilic addition reactions .
Advanced Research Questions
Q. How does the stereochemical outcome of benzil reduction influence subsequent phenylhydrazone formation?
Benzil reduction with NaBH4 produces meso-hydrobenzoin as the major stereoisomer due to stereoselectivity. This diol’s configuration (4S,5R) affects phenylhydrazone formation by restricting hydrazone geometry, favoring syn-addition. Verify stereochemistry via NOESY NMR or X-ray crystallography .
Q. Why might discrepancies arise in reaction yields or products during multistep syntheses involving benzil phenylhydrazone?
Contradictions often stem from:
- Side reactions : Hydrazone hydrolysis under acidic/moist conditions.
- Incomplete oxidation : Residual benzoin (from benzil synthesis) alters stoichiometry.
- Catalyst deactivation : Trace metals or moisture in reagents. Mitigate via rigorous drying of intermediates (e.g., benzoin→benzil) and monitoring each step with analytical techniques (e.g., GC-MS) .
Q. What mechanistic insights explain the formation of N-phenylphthalimidine from benzil phenylhydrazone under high-pressure CO?
At 230°C and 3540 psi CO, benzil phenylhydrazone undergoes carbonylation with nitrogen elimination. The proposed mechanism involves:
Q. How can conflicting literature data on hydrazone reactivity be resolved?
For example, Murahashi’s report of no reaction vs. Ruren’s successful synthesis of N-phenylphthalimidine :
- Replicate conditions : Ensure identical pressure, temperature, and catalyst systems.
- Characterize byproducts : Use HPLC-MS to identify trace organometallic complexes or urea derivatives.
- Theoretical modeling : DFT studies can clarify transition states and thermodynamic feasibility.
Data Analysis and Experimental Design
Q. What strategies improve the low yield of benzilic acid from benzil phenylhydrazone in multistep syntheses?
- Optimize benzil synthesis : Use Cu(NO3)2 as a catalyst for benzoin oxidation to benzil (yields ~77%).
- Acid catalysis : Employ H2SO4 during benzilic acid rearrangement to stabilize intermediates.
- Purification : Recrystallize intermediates (e.g., benzil) to ≥98% purity before proceeding .
Q. How should researchers address gaps in toxicological or ecological data for benzil phenylhydrazone?
- In vitro assays : Conduct Ames tests for mutagenicity and cytotoxicity screens (e.g., MTT assay on HEK293 cells).
- Environmental fate studies : Use OECD 301 guidelines to assess biodegradability in soil/water systems .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point (Benzil) | 94–95°C | |
| Hydrazone C=N IR Stretch | 1600–1640 cm⁻¹ | |
| N-phenylphthalimidine Yield | 50% (under 3540 psi CO, 230°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
